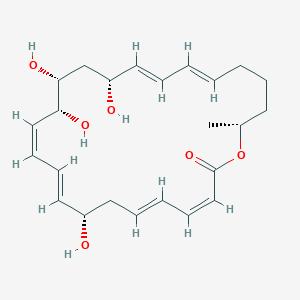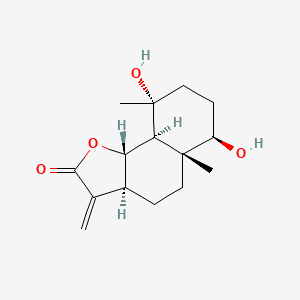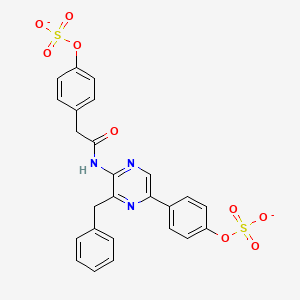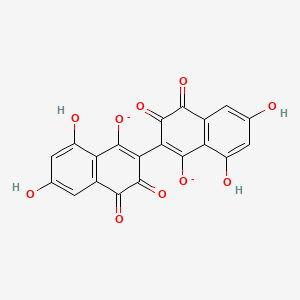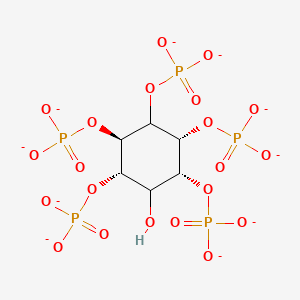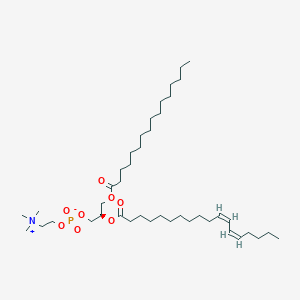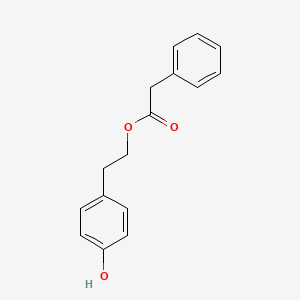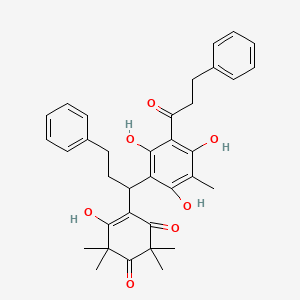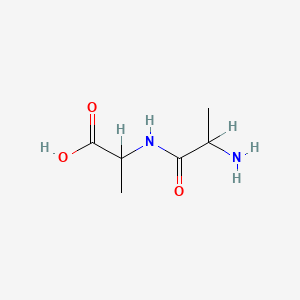
DL-Alanil-DL-alanina
Descripción general
Descripción
DL-Alanyl-DL-alanine is a dipeptide composed of two alanine molecules. It is a synthetic compound that is often used in biochemical and pharmaceutical research. The compound is known for its role in studying protein structure and function, as well as its applications in various industrial processes.
Aplicaciones Científicas De Investigación
DL-Alanyl-DL-alanine has diverse applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a substrate in enzymatic studies, particularly those involving peptidases and proteases.
Medicine: The compound is used in the development of peptide-based drugs and in the study of protein-protein interactions.
Mecanismo De Acción
Target of Action
DL-Alanyl-DL-alanine primarily targets the D-alanine:D-alanine ligase (Ddl) . This enzyme plays a crucial role in bacterial cell wall synthesis by catalyzing the ATP-driven ligation of two D-alanine (D-Ala) molecules, resulting in the formation of a D-alanyl:D-alanine dipeptide . Inhibition of Ddl prevents bacterial growth, making this enzyme an attractive target for antimicrobial drugs .
Mode of Action
The interaction of DL-Alanyl-DL-alanine with its target, Ddl, results in the formation of a D-alanyl:D-alanine dipeptide . This dipeptide is a key component in the peptidoglycan layer of the bacterial cell wall. The formation of this dipeptide is an ATP-driven process, indicating that DL-Alanyl-DL-alanine’s action is energy-dependent .
Biochemical Pathways
DL-Alanyl-DL-alanine affects the peptidoglycan biosynthesis pathway in bacteria . By interacting with Ddl, it influences the production of D-alanyl:D-alanine dipeptides, which are essential building blocks of the peptidoglycan layer. This layer provides structural integrity to the bacterial cell wall. Therefore, DL-Alanyl-DL-alanine’s action can significantly impact bacterial growth and survival .
Pharmacokinetics
Given its molecular weight of 1601711 , it can be inferred that it may have good bioavailability due to its relatively small size
Result of Action
The primary result of DL-Alanyl-DL-alanine’s action is the inhibition of bacterial growth . By interacting with Ddl and influencing the production of D-alanyl:D-alanine dipeptides, it disrupts the integrity of the bacterial cell wall. This can lead to bacterial cell lysis and death, thereby preventing the spread of bacterial infections .
Action Environment
The action of DL-Alanyl-DL-alanine can be influenced by various environmental factors. For instance, the presence of other compounds, such as sodium dodecyl sulfate (SDS), can affect its dissolution and, consequently, its bioavailability Additionally, factors like pH, temperature, and the presence of other ions can potentially impact its stability and efficacy
Análisis Bioquímico
Biochemical Properties
DL-Alanyl-DL-alanine plays a significant role in biochemical reactions, particularly in the synthesis and degradation of peptides. It interacts with several enzymes, including D-alanine-D-alanine ligase, which catalyzes the formation of the dipeptide from two D-alanine molecules . This enzyme is crucial in bacterial cell wall biosynthesis, where DL-Alanyl-DL-alanine serves as a precursor for peptidoglycan synthesis . Additionally, DL-Alanyl-DL-alanine interacts with alanine racemase, which converts L-alanine to D-alanine, facilitating the synthesis of the dipeptide . These interactions highlight the importance of DL-Alanyl-DL-alanine in maintaining cellular structure and function.
Cellular Effects
DL-Alanyl-DL-alanine influences various cellular processes, including cell wall synthesis in bacteria. By serving as a substrate for peptidoglycan synthesis, it plays a critical role in maintaining cell wall integrity and resistance to osmotic stress . In bacterial cells, DL-Alanyl-DL-alanine is involved in the regulation of cell division and growth, as it is a key component of the cell wall structure . Furthermore, DL-Alanyl-DL-alanine can affect cell signaling pathways and gene expression by modulating the availability of alanine and its derivatives, which are essential for protein synthesis and metabolic regulation .
Molecular Mechanism
At the molecular level, DL-Alanyl-DL-alanine exerts its effects through specific binding interactions with enzymes and other biomolecules. The binding of DL-Alanyl-DL-alanine to D-alanine-D-alanine ligase facilitates the formation of the dipeptide, which is then incorporated into the peptidoglycan layer of bacterial cell walls . This process is essential for maintaining cell wall integrity and resistance to antibiotics such as vancomycin, which targets the D-alanyl-D-alanine terminus of peptidoglycan precursors . Additionally, DL-Alanyl-DL-alanine can inhibit or activate other enzymes involved in alanine metabolism, thereby influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Alanyl-DL-alanine can change over time due to its stability and degradation. Studies have shown that DL-Alanyl-DL-alanine is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of proteolytic enzymes . Long-term exposure to DL-Alanyl-DL-alanine in in vitro or in vivo studies has demonstrated its ability to maintain cell wall integrity and support bacterial growth . Prolonged exposure may also lead to adaptive changes in bacterial cells, such as increased resistance to antibiotics .
Dosage Effects in Animal Models
The effects of DL-Alanyl-DL-alanine vary with different dosages in animal models. At low doses, DL-Alanyl-DL-alanine supports normal bacterial growth and cell wall synthesis . At high doses, it can lead to toxic effects, including disruption of cell wall integrity and inhibition of cell division . Threshold effects have been observed, where a specific concentration of DL-Alanyl-DL-alanine is required to achieve optimal cell wall synthesis and bacterial growth . Toxic or adverse effects at high doses may include cell lysis and increased susceptibility to environmental stressors .
Metabolic Pathways
DL-Alanyl-DL-alanine is involved in several metabolic pathways, including the synthesis and degradation of peptides and amino acids. It interacts with enzymes such as alanine racemase and D-alanine-D-alanine ligase, which are essential for the synthesis of the dipeptide . Additionally, DL-Alanyl-DL-alanine can influence metabolic flux and metabolite levels by modulating the availability of alanine and its derivatives . These interactions highlight the importance of DL-Alanyl-DL-alanine in maintaining cellular metabolism and homeostasis.
Transport and Distribution
Within cells and tissues, DL-Alanyl-DL-alanine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of DL-Alanyl-DL-alanine to specific cellular compartments, where it can exert its effects . The distribution of DL-Alanyl-DL-alanine within cells is influenced by its interactions with other biomolecules, which can affect its localization and accumulation . Understanding the transport and distribution of DL-Alanyl-DL-alanine is crucial for elucidating its role in cellular functions and metabolic processes.
Subcellular Localization
DL-Alanyl-DL-alanine is localized to specific subcellular compartments, where it can interact with enzymes and other biomolecules to exert its effects. In bacterial cells, DL-Alanyl-DL-alanine is primarily localized to the cytoplasm and cell wall, where it is involved in peptidoglycan synthesis . Targeting signals and post-translational modifications may direct DL-Alanyl-DL-alanine to specific compartments or organelles, influencing its activity and function . Understanding the subcellular localization of DL-Alanyl-DL-alanine is essential for elucidating its role in cellular processes and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Alanyl-DL-alanine can be synthesized through the condensation of two DL-alanine molecules. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, DL-Alanyl-DL-alanine can be produced using immobilized cells of Bacillus subtilis. The cells are immobilized using polyvinyl alcohol and calcium alginate, which enhances the degradation activity of L-alanine, leaving DL-Alanyl-DL-alanine as the primary product .
Análisis De Reacciones Químicas
Types of Reactions: DL-Alanyl-DL-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Sodium borohydride can reduce DL-Alanyl-DL-alanine to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted alanine derivatives.
Major Products: The major products formed from these reactions include acetaldehyde, substituted alanine derivatives, and alcohols.
Comparación Con Compuestos Similares
L-Alanyl-L-alanine: A dipeptide composed of two L-alanine molecules.
DL-Alanyl-DL-norvaline: A dipeptide similar to DL-Alanyl-DL-alanine but with norvaline instead of alanine.
L-Alanyl-L-tryptophan: A dipeptide composed of L-alanine and L-tryptophan.
Uniqueness: DL-Alanyl-DL-alanine is unique due to its symmetrical structure and the presence of both D- and L-alanine. This makes it an ideal model compound for studying racemization and the effects of chirality on peptide bond formation and hydrolysis.
Propiedades
IUPAC Name |
2-(2-aminopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862471 | |
| Record name | Alanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2867-20-1, 1115-78-2, 3695-80-5, 1948-31-8 | |
| Record name | DL-Alanyl-DL-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC203792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC186898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Alanyl-DL-alanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-alanyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


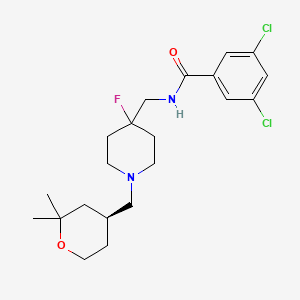

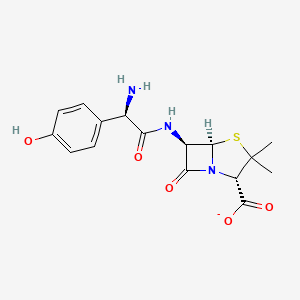
![4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate](/img/structure/B1265287.png)
